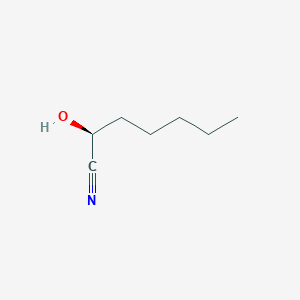

(s)-2-Hydroxyheptanenitrile

Description

(S)-2-Hydroxyheptanenitrile (CAS No. 106863-48-3) is a chiral cyanohydrin with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol . It features a hydroxyl group (-OH) and a nitrile (-CN) group on the second carbon of a seven-carbon chain. This compound is synthesized via Strecker-type reactions or enzymatic methods, achieving high enantiomeric purity. For instance, Khan et al. reported an 87% yield using PEG 200, potassium fluoride (KF), and trimethylsilyl cyanide (TMSCN) under nitrogen purging . The (R)-enantiomer has also been employed in chemoenzymatic syntheses of macrolides like Stagonolide-B, with 82% yield using hydroxynitrile lyase (HNL)-catalyzed HCN addition to aldehydes .

This compound serves as a critical intermediate in organic synthesis, particularly for bioactive molecules such as nonanolides and macrolides . Its structural flexibility and stereochemical properties make it valuable in asymmetric catalysis and pharmaceutical research.

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(2S)-2-hydroxyheptanenitrile |

InChI |

InChI=1S/C7H13NO/c1-2-3-4-5-7(9)6-8/h7,9H,2-5H2,1H3/t7-/m0/s1 |

InChI Key |

JEWPACUDYNBTSN-ZETCQYMHSA-N |

SMILES |

CCCCCC(C#N)O |

Isomeric SMILES |

CCCCC[C@@H](C#N)O |

Canonical SMILES |

CCCCCC(C#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues by Chain Length

Cyanohydrins with varying chain lengths exhibit distinct physicochemical and synthetic behaviors:

Key Observations :

Positional Isomers

The position of the hydroxyl group significantly impacts reactivity and applications:

Comparison :

Branched and Substituted Derivatives

Branching alters steric and electronic properties:

Key Differences :

Enantiomeric Comparisons

Enantiopurity is critical for pharmaceutical applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.